A-Pentasaccharide

Description

Properties

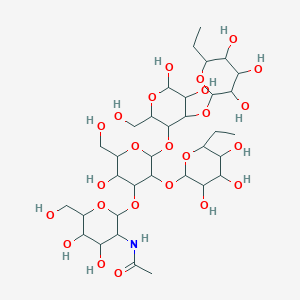

Molecular Formula |

C34H59NO24 |

|---|---|

Molecular Weight |

865.8 g/mol |

IUPAC Name |

N-[2-[3-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-2-[4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C34H59NO24/c1-4-10-16(40)21(45)23(47)32(52-10)58-28-25(49)30(50)51-14(8-38)26(28)56-34-29(59-33-24(48)22(46)17(41)11(5-2)53-33)27(19(43)13(7-37)55-34)57-31-15(35-9(3)39)20(44)18(42)12(6-36)54-31/h10-34,36-38,40-50H,4-8H2,1-3H3,(H,35,39) |

InChI Key |

SNSSOBJOMCQZRC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC5C(C(C(C(O5)CC)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Installation of Kdo Residues

The diglucosamine backbone is elongated with 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. Selective deprotection of the TIPDS group with HF-pyridine at 0°C minimizes 4→6-O-acetyl migration, yielding glycosyl acceptor 11 . Coupling with Kdo imidate donors under Schmidt glycosylation conditions installs the α-(2→4)-linked Kdo disaccharide, though competing oxazoline formation necessitates careful control of reaction stoichiometry.

Challenges in Stereochemical Control

The synthesis of 2,3-diacetamido-2,3-dideoxy-D-glucuronic acid (DADA) highlights stereochemical hurdles. A Lattrell-Dax inversion on intermediate 13 converts D-glucose to D-allosamine 14 (83% yield over two steps), followed by triflation and azide displacement to install the 3-azido group. Preservation of C5 stereochemistry during subsequent oxidations is confirmed via ¹H NMR analysis.

Protecting Group Strategies

N-Acetyl vs. Chloroacetamido Protection

The choice of amino-protecting groups significantly impacts synthetic efficiency. While chloroacetamido groups facilitate selective deprotection, their conversion to N-acetyl derivatives via thiourea treatment is plagued by thio-containing byproducts. A streamlined five-step sequence—comprising pyridine-mediated chloroacetamido cleavage, NaOH hydrolysis, and acetylation—achieves 66% yield over five steps.

Silyl Ethers and Benzylidene Acetals

Temporary protections like TIPDS and benzylidene acetals enable regioselective glycosylation. For example, benzylidenation of intermediate 12 in Scheme 3 of proceeds in 91% yield, directing subsequent glycosylations to the 4-position of galactose.

Global Deprotection and Final Purification

Hydrogenolysis and Azide Reduction

Final deprotection involves sequential removal of benzyl (Bn), carbobenzyloxy (Cbz), and chloro groups via Pd(OH)₂/C-catalyzed hydrogenolysis in CH₂Cl₂/H₂O/EtOH. Concurrently, 3-azido groups are reduced to acetamido using thioacetic acid/pyridine (87% yield).

Chromatographic Challenges

Purification of the fully deprotected pentasaccharide requires multi-step chromatography. Sephadex LH-20 effectively removes Pd catalysts, while Bio-Gel P-2 polyacrylamide beads resolve residual impurities, yielding >95% pure this compound.

Alternative Synthetic Routes

Route A vs. Route B

Two primary pathways have been evaluated:

Donor Variants

Comparative studies of glycosyl donors—including N-phenyltrifluoroacetimidates, thioglycosides, and imidates—reveal that FeCl₃-promoted couplings with 5 provide optimal α-selectivity for Kdo linkages.

Analytical Characterization

Spectroscopic Validation

¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key diagnostic signals include:

Chemical Reactions Analysis

Types of Reactions

A-Pentasaccharide undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of uronic acids, while reduction can produce alditols. Substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

Drug Development

A-Pentasaccharide as a Lead Compound

Recent studies have highlighted the potential of this compound as a lead compound in drug development, particularly in the context of viral infections. For instance, a pentasaccharide identified as AD08043 demonstrated significant binding affinity to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. This interaction is crucial for mediating viral entry into host cells, making it a candidate for therapeutic interventions against COVID-19. The study indicated that AD08043 exhibited superior druggability parameters compared to other oligosaccharides, although challenges such as poor blood-brain barrier permeability were noted .

Synthetic Approaches to A-Pentasaccharides

The total synthesis of pentasaccharides has been explored to create analogs with improved efficacy against pathogens. For example, researchers successfully synthesized a pentasaccharide O-glycan from Acinetobacter species, which is known for its drug-resistant properties. This synthetic approach not only aids in understanding the structure-activity relationship but also facilitates the development of new therapeutic agents .

Biomarker Identification

Pharmacodynamic Biomarkers in Gene Therapy

A significant application of this compound is in the identification of pharmacodynamic biomarkers for monitoring therapeutic responses. In a study focused on GM1 gangliosidosis, two pentasaccharides (H3N2a and H3N2b) were identified as biomarkers that significantly elevated in patient samples post gene therapy treatment. The reduction of H3N2b levels correlated with improvements in clinical outcomes and neurological symptoms, demonstrating its utility in assessing treatment efficacy .

Validation and Measurement Techniques

The measurement of these biomarkers was achieved using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allowed for precise quantification of pentasaccharides in various biological fluids, underscoring their potential as non-invasive biomarkers for serial monitoring in clinical settings .

Nutritional Science

Prebiotic Properties of A-Pentasaccharides

A-Pentasaccharides have been investigated for their prebiotic effects, particularly those derived from bovine milk. These oligosaccharides are believed to promote gut health by acting as substrates for beneficial gut microbiota. Research indicates that they may enhance immune functions and provide protection against infections by modulating gut microbiota composition .

Functional Foods Development

The commercialization of A-Pentasaccharides derived from natural sources like milk has opened avenues for their use in functional foods. These compounds can be incorporated into dietary products aimed at improving health outcomes in populations vulnerable to gastrointestinal diseases .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of A-Pentasaccharide involves its interaction with specific molecular targets, such as proteins and receptors. For example, in its role as an anticoagulant, this compound binds to antithrombin and enhances its inhibitory effect on factor Xa, preventing blood clot formation . The molecular pathways involved in these interactions are complex and often involve multiple steps, including binding, conformational changes, and signal transduction .

Comparison with Similar Compounds

Functional Divergence Despite Structural Similarity

This compound lacks inhibitory activity in recombinant horseshoe crab plasma lectin (rHPL)-LPS/bacteria interaction assays, unlike its homolog TL-3, which binds GalNAcα1-3Gal .

Biological Activity

A-Pentasaccharide, a specific type of oligosaccharide, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy as a biomarker, and implications in therapeutic contexts.

Structure and Properties

A-Pentasaccharides are composed of five monosaccharide units linked by glycosidic bonds. The structural diversity among pentasaccharides is significant, influencing their biological functions. For instance, variations in the anomeric configurations and branching can affect their interaction with proteins and cells.

Table 1: Common Types of Pentasaccharides and Their Sources

| Pentasaccharide | Source | Biological Activity |

|---|---|---|

| H3N2b | GM1 gangliosidosis patients | Biomarker for gene therapy efficacy |

| AD08043 | Synthetic | Anti-SARS-CoV-2 activity |

| L-Fuc(α1–2)D-Gal | Plant-derived | Growth inhibition in plant cells |

Pharmacodynamic Biomarker

Recent studies have identified H3N2b, a pentasaccharide biomarker, as a significant indicator of therapeutic response in patients with GM1 gangliosidosis. Elevated levels of H3N2b were observed in plasma, cerebrospinal fluid (CSF), and urine of affected individuals, correlating negatively with β-galactosidase activity. Following gene therapy treatment using adeno-associated virus (AAV9), a reduction in H3N2b levels was noted, which corresponded with improvements in clinical outcomes and normalization of neuropathology in animal models .

The mechanisms through which pentasaccharides exert their biological effects are varied:

- Cell Signaling : Pentasaccharides can act as signaling molecules in various biological processes. For example, they may influence plant growth and defense mechanisms by acting as oligosaccharins that trigger systemic acquired resistance against pathogens .

- Viral Interference : Certain pentasaccharides, like AD08043, have shown potential in inhibiting viral infections by disrupting interactions between viruses and host cell receptors .

Case Studies

- Gene Therapy for GM1 Gangliosidosis :

- Anti-Viral Applications :

Study Highlights

- H3N2b as a Biomarker : The study confirmed that H3N2b could serve as a pharmacodynamic biomarker for monitoring the efficacy of gene therapies aimed at restoring β-galactosidase activity .

- Structural Analysis : Mass spectrometry played a crucial role in elucidating the structure of various pentasaccharides, aiding in understanding their functional properties .

Implications for Future Research

The findings surrounding A-Pentasaccharides highlight their potential not only as biomarkers but also as therapeutic agents. Continued research is essential to explore their roles in various diseases and conditions.

Q & A

Q. How to differentiate nonspecific interactions from true binding events in this compound studies?

Q. What criteria validate this compound’s role in a hypothesized biochemical pathway?

- Methodological Answer : Apply Bradford-Hill criteria:

- Strength : Dose-response correlation.

- Consistency : Replication across independent labs.

- Specificity : CRISPR/Cas9 knockout models to confirm pathway dependency .

Emerging Research Directions

Q. How can glycoengineering optimize this compound for targeted drug delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.